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5-Fluoro-alpha-d-galactosyl fluoride

Cat. No.: B1249461
M. Wt: 200.14 g/mol
InChI Key: MGHYRMVVRYCAON-DGPNFKTASA-N
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Description

Significance of Fluorine in Carbohydrate Analogue Design

The introduction of fluorine into a carbohydrate scaffold is a key strategy in glycomimetic design—the creation of molecules that mimic natural sugars. nih.gov This is largely due to the unique properties of the fluorine atom.

Property of FluorineConsequence in Carbohydrate Design
High Electronegativity The most electronegative element, fluorine's presence can significantly alter the electron density of nearby functional groups, impacting pKa values and molecular interactions. nih.gov
Small Size With a van der Waals radius similar to that of a hydrogen atom and comparable to a hydroxyl group, fluorine can often replace these groups with minimal steric disruption. nih.gov
C-F Bond Strength The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the carbohydrate analogue. nih.gov
Hydrogen Bonding Fluorine is a weak hydrogen bond acceptor and, unlike a hydroxyl group, cannot act as a hydrogen bond donor. This allows for the precise dissection of hydrogen-bonding networks in carbohydrate-protein interactions. rsc.org

These properties make fluorinated carbohydrates invaluable tools for modulating the physicochemical and biological characteristics of sugars, such as their stability, reactivity, and interactions with proteins. rsc.org

The use of fluorinated sugars as probes in glycoscience has a rich history. Early applications were not focused on drug design but rather on understanding the fundamentals of glycan-protein interactions. rsc.org For instance, N-fluoroacetylglucosamine derivatives were among the first to be used to study binding to various proteins, leveraging the unique NMR properties of the ¹⁹F nucleus to detect changes upon binding. rsc.org Another pioneering concept was the systematic replacement of every hydroxyl group on a pyranose ring with fluorine to map out the hydrogen-bonding networks within sugar-receptor complexes. rsc.org The synthesis of 2-deoxy-2-fluoro-D-glucose (FDG) was a landmark achievement. nih.gov Its ¹⁸F-labeled counterpart, [¹⁸F]FDG, has become one of the most important radiotracers for positron emission tomography (PET) imaging in oncology and neuroscience, highlighting the profound impact of fluorinated sugars. nih.govwikipedia.org

The high electronegativity of fluorine plays a crucial role in modulating the biochemical reactivity of carbohydrate analogues. nih.gov When placed near the anomeric center (the carbon involved in the glycosidic bond), a fluorine atom can destabilize the formation of the oxocarbenium ion-like transition state that is central to the mechanism of many glycosidases (enzymes that break down sugars). rsc.orgresearchgate.net This destabilizing effect is a cornerstone of the design of "mechanism-based" inhibitors. rsc.org By slowing down enzymatic reactions, these fluorinated analogues allow for the detailed study of enzyme kinetics and the trapping of reaction intermediates. acs.orgubc.ca Furthermore, the substitution of a hydroxyl group with fluorine eliminates a hydrogen bond donor and introduces a more hydrophobic patch on the molecule, which can alter its binding affinity and specificity for a target protein. rsc.orgnih.gov

Overview of Glycosyl Fluorides as Mechanistic Tools

Glycosyl fluorides are carbohydrate analogues where the anomeric hydroxyl group is replaced by a fluorine atom. researchgate.net This modification endows them with a unique combination of stability and reactivity, making them excellent tools for studying carbohydrate-active enzymes (CAZymes). researchgate.netnews-medical.net Due to the electronegativity of the anomeric fluorine, glycosyl fluorides are more stable to spontaneous hydrolysis than many other glycosides, yet they can still be recognized and processed by enzymes. nih.gov

They serve several key roles in glycoscience research:

Substrates: Many glycosidases and glycosyltransferases can use glycosyl fluorides as alternative substrates, allowing researchers to study enzyme kinetics under modified conditions. nih.govacs.org

Inhibitors: By incorporating additional fluorine atoms elsewhere on the sugar ring, the reactivity of the glycosyl fluoride (B91410) can be further attenuated, turning it into a slow substrate or a potent inhibitor. rsc.orgresearchgate.net

Mechanism-Based Inactivators: Certain di-fluorinated sugars, such as those with a fluorine at both the anomeric (C-1) and another position (e.g., C-2 or C-5), can act as mechanism-based inactivators. These compounds are processed by the enzyme to form a highly stable covalent intermediate, effectively trapping the enzyme in an inactive state and allowing for the identification of key active site residues. researchgate.netacs.orgubc.ca

Positioning of 5-Fluoro-alpha-D-galactosyl Fluoride within Contemporary Carbohydrate Research

Within the arsenal (B13267) of fluorinated carbohydrate probes, this compound holds a specific and important position. It is a di-fluorinated sugar, with fluorine atoms at both the anomeric C-1 position and the C-5 position. The presence of the C-5 fluorine is particularly significant as it destabilizes the transition states for both the glycosylation and deglycosylation steps in the catalytic cycle of retaining glycosidases. researchgate.netacs.org

The synthesis of 5-Fluoro-alpha-D-galactopyranosyl fluoride was a key development that enabled its use as a sophisticated mechanistic probe. nih.govacs.org A notable application of this compound was in the study of α-galactosidase from green coffee beans. nih.gov In this research, this compound acted as a slow substrate, leading to the accumulation of a covalent glycosyl-enzyme intermediate. nih.gov This allowed the researchers to trap the intermediate and, through subsequent proteolysis and mass spectrometry analysis, identify the specific aspartate residue (Asp145) that acts as the catalytic nucleophile in the enzyme's active site. nih.gov

This work exemplifies the power of precisely designed fluorinated carbohydrates to elucidate fundamental enzymatic mechanisms. The development and application of compounds like this compound continue to be a vital area of research, providing deeper insights into the function of carbohydrate-processing enzymes, which are crucial targets for the development of therapeutics for a wide range of diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F2O5 B1249461 5-Fluoro-alpha-d-galactosyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2O5

Molecular Weight

200.14 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4-,5+,6-/m1/s1

InChI Key

MGHYRMVVRYCAON-DGPNFKTASA-N

Isomeric SMILES

C([C@@]1([C@@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O

Canonical SMILES

C(C1(C(C(C(C(O1)F)O)O)O)F)O

Synonyms

5-fluoro-alpha-D-galactosyl fluoride
5-fluoro-galactosyl fluoride

Origin of Product

United States

Mechanistic Enzymology of 5 Fluoro Alpha D Galactosyl Fluoride

Interaction with Glycoside Hydrolases

5-Fluoro-alpha-D-galactosyl fluoride (B91410) is a specialized chemical probe designed to study the mechanism of glycoside hydrolases, particularly those that operate via a retaining mechanism. Its unique structure, featuring fluorine atoms at both the anomeric (C1) and C5 positions, dramatically influences its interaction with the enzyme's active site, making it a powerful tool for mechanistic studies.

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds through a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. 5-Fluoro-alpha-D-galactosyl fluoride functions as a mechanism-based inhibitor of these enzymes by effectively trapping this key intermediate.

The compound is recognized by the enzyme as a substrate due to its resemblance to the natural substrate, D-galactose. However, it acts as a very slow substrate. nih.gov The catalytic process begins with the enzyme's active site nucleophile attacking the anomeric carbon of the sugar, displacing the fluoride ion and forming a covalent 5-fluoro-galactosyl-enzyme intermediate. The presence of the electron-withdrawing fluorine atom at the C5 position significantly destabilizes the transition state leading to the hydrolysis of this intermediate. This second step of the reaction (deglycosylation) is therefore extremely slow, resulting in the accumulation of a high steady-state concentration of the trapped covalent intermediate. nih.gov This accumulation is a key feature of its inhibitory action and can be observed using techniques such as electrospray ionization mass spectrometry (ESI-MS). nih.gov

This compound demonstrates a high degree of specificity for α-galactosidases. Its interaction with the α-galactosidase from green coffee bean (Coffea arabica), a retaining glycosidase, has been well-characterized. nih.gov The compound is specifically designed to fit into the active site of enzymes that recognize and process α-galactopyranosides. This specificity ensures that it primarily targets this class of enzymes, which is crucial for its use as a selective research tool. nih.gov

The specificity of fluorinated sugar inhibitors is highly dependent on the sugar's configuration. While this compound is a potent inhibitor of α-galactosidases, it is not an effective inhibitor for α-glucosidases due to the different stereochemistry at the C4 position of the sugar ring. For the study of α-glucosidases, such as the enzyme from Aspergillus niger, the analogous compound, 5-fluoro-alpha-D-glucopyranosyl fluoride, is used. nih.gov This compound successfully traps the glycosyl-enzyme intermediate in Aspergillus niger α-glucosidase, demonstrating the principle of using stereochemically appropriate inhibitors for different enzyme classes. nih.gov

Kinetic studies of the interaction between this compound and green coffee bean α-galactosidase reveal that it behaves as a potent competitive inhibitor. nih.gov The high affinity is not due to simple non-covalent binding but is a consequence of its reaction as a slow substrate. The compound exhibits an apparent tight-binding inhibition, with a measured inhibition constant (Ki) that reflects the steady-state concentration of the accumulated enzyme-intermediate complex. nih.gov

Table 1: Kinetic Parameters for the Inhibition of Green Coffee Bean α-Galactosidase

InhibitorEnzymeParameterValue
This compoundGreen Coffee Bean α-GalactosidaseKi600 nM

Data sourced from a 2000 study on the synthesis and testing of the compound. nih.gov

A primary application of this compound is the identification of the catalytic nucleophile in the active site of retaining glycosidases. By accumulating the stable 5-fluoro-galactosyl-enzyme intermediate, the enzyme becomes covalently labeled at the active site. nih.gov

The labeled enzyme can be proteolytically digested into smaller peptide fragments. Using analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS), the peptide fragment containing the covalently attached sugar can be isolated and identified. nih.gov Further analysis using tandem mass spectrometry (MS/MS) allows for the sequencing of this peptide. By comparing this sequence to the known amino acid sequence of the enzyme, the exact amino acid residue that formed the covalent bond—the catalytic nucleophile—can be pinpointed. nih.gov In the case of green coffee bean α-galactosidase, this method unequivocally identified the catalytic nucleophile as Aspartic acid 145 (Asp145). nih.gov This technique provides direct evidence of the catalytic mechanism and has been instrumental in confirming the identity of nucleophiles in numerous glycosidases. nih.govnih.gov

Table 2: Catalytic Nucleophiles Identified Using 5-Fluorinated Sugar Fluorides

EnzymeInhibitorCatalytic NucleophileAmino Acid Sequence of Labeled Peptide
Green Coffee Bean α-GalactosidaseThis compoundAsp145LKYDNCNNN
Aspergillus niger α-Glucosidase5-Fluoro-alpha-D-glucopyranosyl fluorideAsp224WYDMSE

Data sourced from studies on green coffee bean α-galactosidase and Aspergillus niger α-glucosidase. nih.govnih.gov

Elucidation of Catalytic Nucleophiles

Proteolysis and Mass Spectrometry (ESiMS, Tandem MS) for Labeled Peptide Identification

The strategic placement of a fluorine atom at the C-5 position of α-D-galactosyl fluoride creates a powerful tool for probing the active sites of retaining glycosidases. This compound functions as a slow substrate, leading to the accumulation of a covalent glycosyl-enzyme intermediate that is stable enough for detailed structural analysis. nih.govubc.ca A key methodology for identifying the specific amino acid residue that forms this covalent bond involves a combination of proteolysis and mass spectrometry. nih.gov

The process begins by incubating the target enzyme, such as α-galactosidase from green coffee bean, with 5-fluoro-α-D-galactosyl fluoride. nih.govubc.ca This reaction traps the 5-fluoro-galactosyl moiety onto the enzyme's catalytic nucleophile. The high steady-state concentration of this trapped intermediate can be confirmed by techniques like Electrospray Ionization Mass Spectrometry (ESiMS), which will show a mass increase in the enzyme corresponding to the addition of the sugar moiety. nih.govubc.ca

Once the enzyme is labeled and the excess inhibitor is removed, it is subjected to proteolysis. Specific proteases are used to digest the enzyme into smaller peptide fragments. This complex mixture of peptides is then separated, typically using High-Performance Liquid Chromatography (HPLC). nih.govubc.ca The eluting peptides are fed directly into a mass spectrometer for analysis.

Tandem mass spectrometry (MS/MS) is crucial for pinpointing the labeled peptide. In this technique, a specific peptide ion from the mixture (a precursor ion) is selected and fragmented to produce a spectrum of product ions. By comparing the peptide maps of the labeled enzyme with an unlabeled control, a unique peptide present only in the labeled sample can be identified. nih.govresearchgate.net For the green coffee bean α-galactosidase, this analysis allowed for the localization of the peptide containing the covalent modification. nih.gov Subsequent sequencing of this isolated peptide revealed the catalytic nucleophile to be Aspartic acid 145 (Asp145), located within the sequence LKYDNCNNN. nih.govubc.ca

Table 1: Identification of Catalytic Nucleophile in Green Coffee Bean α-Galactosidase

ParameterFindingSource(s)
Inhibitor 5-Fluoro-α-D-galactosyl fluoride nih.gov, ubc.ca
Enzyme Green coffee bean α-galactosidase nih.gov, ubc.ca
Detection Method ESiMS, HPLC/MS nih.gov
Identified Peptide Sequence LKYDNCNNN nih.gov, ubc.ca
Catalytic Nucleophile Asp145 nih.gov, ubc.ca
Mutagenesis Studies for Catalytic Residue Validation

While mass spectrometry provides direct evidence for the identity of the labeled residue, site-directed mutagenesis serves as the definitive functional validation of its catalytic importance. nih.gov Once Asp145 was identified as the putative catalytic nucleophile in green coffee bean α-galactosidase through labeling with 5-fluoro-α-D-galactosyl fluoride, mutagenesis studies were performed to confirm its essential role. nih.govubc.ca

In this technique, the gene encoding the enzyme is altered to replace the candidate amino acid with another, typically one that is non-nucleophilic and cannot perform catalysis, such as alanine (B10760859) or asparagine. The mutated enzyme is then expressed and purified, and its catalytic activity is assayed.

The expectation is that if the correct catalytic residue has been identified and replaced, the mutant enzyme will exhibit a drastic reduction or complete loss of catalytic activity compared to the wild-type enzyme. This was precisely the outcome for the Asp145 mutants of green coffee bean α-galactosidase, confirming that this residue is indeed the active site nucleophile essential for catalysis. nih.govubc.ca This two-pronged approach of covalent trapping followed by mutagenesis provides a robust and unambiguous identification of key catalytic residues.

Impact on Oxocarbenium-like Transition State Stabilization and Destabilization

Retaining glycosidases catalyze hydrolysis via a double displacement mechanism that proceeds through two oxocarbenium-ion-like transition states. The stability of these transition states is critical for efficient catalysis. The introduction of a highly electronegative fluorine atom at the C-5 position of the galactose ring in 5-fluoro-α-D-galactosyl fluoride has a profound destabilizing effect on this transition state. researchgate.net

During the formation of the glycosyl-enzyme intermediate (glycosylation step), positive charge develops at the anomeric carbon (C-1) in the oxocarbenium-ion-like transition state. The electron-withdrawing inductive effect of the C-5 fluorine destabilizes this developing positive charge, significantly slowing the rate of this first step. researchgate.net Similarly, the subsequent hydrolysis of the covalent intermediate (deglycosylation step) also proceeds through an oxocarbenium-ion-like transition state, and its rate is also dramatically slowed by the same inductive effect. researchgate.net

It is this dual-stage slowdown that makes 5-fluoro-α-D-galactosyl fluoride an effective tool. While the good fluoride leaving group at C-1 facilitates the initial reaction with the enzyme's nucleophile, the C-5 fluorine ensures that both the formation and, more critically, the breakdown of the covalent intermediate are very slow. researchgate.net This leads to the accumulation of the 5-fluoro-galactosyl-enzyme intermediate to a high steady-state level, effectively "trapping" it for analysis. nih.govnih.gov The transition states for the hydrolysis of glycosyl fluorides by both retaining and inverting enzymes have been shown to possess significant oxocarbenium ion character. nih.gov The destabilization of this key intermediate by the C-5 fluoro substituent is the fundamental principle behind the compound's utility in mechanistic studies.

Comparative Analysis with Other Fluorinated Glycosidase Inhibitors (e.g., C-2 fluorinated analogues)

5-fluoro-α-D-galactosyl fluoride belongs to a broader class of fluorinated sugar derivatives used as mechanism-based glycosidase inhibitors. A prominent group for comparison are the 2-deoxy-2-fluoro-D-glycosyl fluorides. researchgate.netnih.gov Both classes of inhibitors function by trapping a covalent glycosyl-enzyme intermediate, but the position of the fluorine atom leads to important distinctions. researchgate.net

Like the C-5 fluorine, a fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect. researchgate.net This destabilizes the oxocarbenium-ion-like transition state, slowing down both the glycosylation and deglycosylation steps, which allows for the accumulation of the 2-fluoro-glycosyl-enzyme intermediate. researchgate.netnih.gov This general mechanism is therefore shared between C-2 and C-5 fluorinated inhibitors.

The primary difference lies in the proximity of the fluorine to the anomeric center. The C-2 position is adjacent to the reacting C-1 carbon, meaning its inductive effect on the developing positive charge of the oxocarbenium ion is more pronounced than that of the more distant C-5 fluorine. This often makes 2-deoxy-2-fluoro inhibitors more potent in slowing the catalytic steps. However, the substrate specificity of the target enzyme remains paramount. An enzyme will only be inactivated by a fluorinated sugar that it can recognize and process. nih.gov Therefore, for an α-galactosidase, a galactose-configured inhibitor like 5-fluoro-α-D-galactosyl fluoride is required for effective binding and trapping, whereas a glucosidase would require a glucose-configured inhibitor. nih.govnih.gov

Table 2: Comparison of Fluorinated Glycosidase Inhibitors

Feature5-Fluoro-glycosyl Fluorides2-Deoxy-2-fluoro-glycosyl FluoridesSource(s)
Mechanism Trapping of covalent glycosyl-enzyme intermediateTrapping of covalent glycosyl-enzyme intermediate researchgate.net, researchgate.net
Principle of Action Inductive destabilization of oxocarbenium-like transition stateInductive destabilization of oxocarbenium-like transition state researchgate.net
Fluorine Position C-5C-2 researchgate.net
Key Effect Slows both glycosylation and deglycosylation stepsSlows both glycosylation and deglycosylation steps researchgate.net, researchgate.net
Specificity Dependent on the parent sugar configuration (e.g., galactose)Dependent on the parent sugar configuration (e.g., glucose) nih.gov, nih.gov

Probing Glycosyltransferase Mechanisms

This compound as a Glycosyl Donor Analogue

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. wikipedia.org While glycosyl fluorides are stable and have been used as glycosyl donors in chemical synthesis, their application in studying GT mechanisms is more complex. nih.gov

The use of 5-fluoro substituted sugars as donor analogues for glycosyltransferases has been explored, though with challenges. nih.gov For instance, in a study using a related compound, UDP-5-fluoro-N-acetylglucosamine (UDP-(5-F)-GlcNAc), the molecule did not act as a substrate for the cellulose (B213188) synthase (CLS). Instead, it behaved as a competitive inhibitor. nih.gov This suggests that the C-5 fluorine, while not preventing binding to the enzyme's donor site, interfered with the catalytic transfer step. The electron-withdrawing nature of the fluorine likely destabilizes the transition state for glycosyl transfer, which involves significant breaking of the bond between the anomeric carbon and the nucleotide leaving group. nih.gov This indicates that 5-fluoro-α-D-galactosyl fluoride would likely also act as an inhibitor rather than a functional donor for many galactosyltransferases, making it a useful probe for the enzyme's donor-binding site and transition state energetics.

This compound as a Glycosyl Acceptor Analogue

In contrast to their inhibitory effect as donors, 5-fluoro sugars have shown surprising utility as glycosyl acceptor analogues. Glycosyltransferases catalyze the formation of a glycosidic bond to a nucleophilic acceptor, which can be a sugar, protein, or lipid. wikipedia.org

A key study demonstrated that a (5-F)-GlcNAc β-octyl glycoside, where the sugar moiety contains a C-5 fluorine, served as an excellent acceptor substrate for a galactosyltransferase (GalT). nih.gov This finding is significant because it shows that the presence of the C-5 fluorine on the acceptor molecule does not hinder the enzyme's ability to catalyze the transfer of galactose to it. This result supports a model for inverting glycosyltransferases that involves a weakly associative, or dissociative, transition state. In such a state, there is substantial bond breaking between the donor sugar and its leaving group, but very little bond formation with the acceptor nucleophile. nih.gov Therefore, the electronic properties of the acceptor have a minimal impact on the transition state energy, allowing the 5-fluoro-substituted acceptor to be processed efficiently. This makes compounds like 5-fluoro-α-D-galactosyl fluoride, or derivatives thereof, valuable probes for investigating the acceptor-binding sites and transition state nature of glycosyltransferases.

Influence of 5-Fluorination on Substrate Recognition and Catalysis by Glycosyltransferases

The substitution of a hydrogen atom with a fluorine atom at the C-5 position of a glycosyl donor or acceptor substrate has profound effects on its interaction with glycosyltransferases. These enzymes catalyze the formation of glycosidic bonds and are crucial in the biosynthesis of a vast array of glycoconjugates. Most glycosyltransferase reactions are thought to proceed through an electrophilic activation mechanism involving an oxocarbenium ion-like transition state. nih.gov

The presence of a highly electron-withdrawing fluorine atom at C-5 destabilizes the developing positive charge at the anomeric center (C-1) and the ring oxygen in the transition state. This destabilization has been demonstrated in studies using 5-fluoro analogues of N-acetylglucosamine (GlcNAc). For instance, UDP-5-fluoro-GlcNAc was found to be a competitive inhibitor, rather than a substrate, for the chitobiosyl-P-P-lipid synthase (CLS), a glycosyltransferase involved in N-glycan biosynthesis. nih.gov This inhibitory effect is a direct consequence of the electronic destabilization of the oxocarbenium ion-like transition state. nih.gov

Conversely, when a 5-fluorinated sugar acts as an acceptor substrate, the effect on catalysis can be less pronounced. The (5-F)-GlcNAc β-octyl glycoside was shown to be an excellent substrate for β-1,4-galactosyltransferase (GalT). nih.gov This is because there is minimal negative charge development on the acceptor substrate during the transition state. nih.gov These findings collectively support a weakly associative, dissociative-like (D-N*A(N)) transition state for inverting glycosyltransferases, where the bond to the leaving group is substantially broken while the bond to the incoming nucleophile is only beginning to form. nih.gov

The impact of 5-fluorination on glycosyltransferase catalysis is summarized in the table below, based on studies with 5-fluoro-GlcNAc analogues.

Enzyme5-Fluoro Substrate TypeObserved EffectKinetic ParametersReference
Chitobiosyl-P-P-lipid synthase (CLS)Donor (UDP-5-F-GlcNAc)Competitive Inhibitor- nih.gov
β-1,4-Galactosyltransferase (GalT)Acceptor ((5-F)-GlcNAc-β-octyl)Good Substratekcat/Km decreased 4.4-fold nih.gov

Interactions with Other Carbohydrate-Modifying Enzymes

The unique properties of 5-fluorinated galactose derivatives also influence their interactions with other classes of enzymes involved in carbohydrate metabolism.

Kinases and Phosphorylases

Kinases are responsible for the phosphorylation of carbohydrates, a key step in their activation for various metabolic pathways. The enzymatic synthesis of fluorinated sugar-phosphates has been demonstrated, indicating that kinases can recognize and process fluorinated sugars. For example, 2-fluoro-2-deoxy-galactose can be phosphorylated by recombinant galactose kinase 1 to produce 2-fluoro-2-deoxy-galactose-1-phosphate. nih.gov While this is not a 5-fluoro derivative, it establishes the principle that the presence of a fluorine atom on the galactose ring does not necessarily preclude interaction with kinases. It is plausible that galactokinase could similarly phosphorylate 5-fluoro-D-galactose at the C-1 position.

Phosphorylases catalyze the phosphorolysis of glycosidic bonds. Studies on α-glucan phosphorylases have shown that they can catalyze the transfer of a glucosyl residue from α-D-glucosyl fluoride to an oligosaccharide primer. nih.gov This reaction is dependent on orthophosphate and involves the stereospecific protonation of the glycosyl fluoride. nih.gov By analogy, it is conceivable that a galactosyl phosphorylase could interact with this compound, potentially catalyzing a slow phosphorolysis or transfer reaction. The electron-withdrawing fluorine at C-5 would likely influence the rate of such a reaction by affecting the stability of any charged intermediates.

Nucleotidyltransferases

Nucleotidyltransferases are essential for the synthesis of nucleotide sugars, the activated donors for most glycosyltransferases. A key enzyme in galactose metabolism is galactose-1-phosphate uridyltransferase (GALT), which catalyzes the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. youtube.com

Research on fluorinated galactose derivatives has shown that they can inhibit GALT. Specifically, 2-fluoro-2-deoxy-galactose-1-phosphate has been shown to be an inhibitor of recombinant human GALT. nih.gov This indicates that the fluorinated sugar phosphate (B84403) can bind to the active site of the enzyme. Although direct studies with 5-fluoro-galactose-1-phosphate are not available, the existing data suggest that it would also be recognized by GALT and likely act as an inhibitor or a very poor substrate. The enzymatic synthesis of fluorinated sugar nucleotides from chemically fluorinated sugars is a known process, mediated by enzymes including kinases, phosphorylases, and nucleotidyltransferases. researchgate.net

The inhibitory effects of fluorinated galactose derivatives on human GALT are presented in the table below.

InhibitorEnzymeInhibition TypeKi (mM)Reference
2-Fluoro-2-deoxy-galactose-1-phosphateHuman GALTCompetitive0.23 nih.gov

Sialyltransferases and Trans-Sialidases

Sialyltransferases are a specific class of glycosyltransferases that transfer sialic acid residues to the termini of glycan chains. The introduction of fluorine into sialic acid has been used to probe the mechanism of these enzymes and to create more metabolically stable glycoproteins. For example, 7-fluorosialic acid can be effectively transferred by sialyltransferases, and the resulting 7-fluorosialylated glycoproteins exhibit enhanced stability against sialidases. acs.org This suggests that sialyltransferases can accommodate a fluorine atom at a position close to the ring oxygen, which is electronically analogous to the C-5 position in galactose. Therefore, it is plausible that a sialyltransferase that uses a galactose acceptor could tolerate a 5-fluoro-galactose derivative, although the efficiency of the transfer would likely be affected by the electronic changes.

Trans-sialidases, such as the one from Trypanosoma cruzi, are enzymes that catalyze the transfer of sialic acid from a donor sialoside to a terminal galactose residue on an acceptor molecule. nih.gov These enzymes are crucial for the parasite's survival and pathogenesis. The mechanism involves the formation of a covalent glycosyl-enzyme intermediate. The interaction of a 5-fluoro-galactose acceptor with a trans-sialidase has not been directly reported. However, the enzyme's specificity for a terminal galactose suggests that modifications to this residue, such as 5-fluorination, would likely impact substrate binding and the rate of sialic acid transfer. The electron-withdrawing nature of the fluorine at C-5 could potentially alter the nucleophilicity of the acceptor hydroxyl groups, thereby affecting the efficiency of the transfer reaction. nih.gov

Applications of 5 Fluoro Alpha D Galactosyl Fluoride As a Biochemical Probe

Structural Elucidation of Enzyme Active Sites

The precise three-dimensional arrangement of amino acid residues within an enzyme's active site is fundamental to its catalytic function. 5-Fluoro-alpha-D-galactosyl fluoride (B91410) has proven to be an invaluable tool for dissecting these structural features.

Co-crystallization Studies of Enzyme-Inhibitor Complexes

A significant breakthrough in understanding enzyme mechanisms has been the use of 5-Fluoro-alpha-D-galactosyl fluoride to trap and characterize covalent glycosyl-enzyme intermediates. In a notable study, this compound was employed to investigate the active site of α-galactosidase from green coffee beans. nih.gov By acting as a slow substrate, this compound allowed for the accumulation of a steady-state concentration of the 5-fluoro-galactosyl-enzyme intermediate.

This trapped intermediate was then subjected to proteolysis followed by HPLC/MS analysis, which led to the identification of a labeled peptide. nih.gov Subsequent sequencing of this peptide pinpointed Asp145 as the catalytic nucleophile responsible for the initial attack on the anomeric carbon of the galactose substrate. nih.gov The identity and importance of this residue were further confirmed through mutagenesis studies, showcasing the power of this fluorinated probe in definitively identifying key catalytic residues. nih.gov

While direct co-crystallization of the this compound-enzyme complex was not the primary outcome of this specific study, the ability to trap the covalent intermediate is a critical first step that enables such structural studies. The stability of the fluorinated intermediate makes it amenable to crystallization, offering a snapshot of the enzyme in a catalytically relevant state.

Conformational Changes Induced by this compound Binding

The binding of a substrate or inhibitor to an enzyme's active site often induces conformational changes that are crucial for catalysis. While studies specifically detailing the conformational changes induced by this compound are not abundant, the principles can be inferred from studies with structurally similar fluorinated sugars.

For instance, research on related fluorinated carbohydrates has demonstrated that their binding can trigger significant structural rearrangements in enzymes. These changes can range from localized movements of active site loops to more global domain shifts. These conformational adjustments are critical for properly orienting the substrate for catalysis and for shielding the reaction from the bulk solvent. The presence of the fluorine atom in this compound can influence these conformational dynamics due to its electronic properties and its potential to form specific interactions within the active site.

Investigating Protein-Carbohydrate Recognition

The interactions between proteins and carbohydrates are fundamental to a vast array of biological processes. This compound offers a unique spectroscopic handle to probe these recognition events in detail.

Use of 19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies

19F NMR spectroscopy is a powerful technique for studying molecular interactions, and the fluorine atom in this compound makes it an ideal probe. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity in NMR experiments. nih.gov Furthermore, the chemical shift of the 19F nucleus is highly sensitive to its local electronic environment. nih.gov

When this compound binds to a protein, the chemical environment of the fluorine atom changes, resulting in a change in its 19F NMR chemical shift. This allows for the direct observation of binding events. Two main approaches can be utilized:

Ligand-Observed 19F NMR: In this approach, the 19F NMR spectrum of this compound is monitored as the protein is titrated in. Changes in the chemical shift, line width, or intensity of the fluorine signal provide information about the binding affinity (Kd), stoichiometry, and kinetics of the interaction. This method is particularly useful for studying weak to moderate affinity interactions.

Protein-Observed 19F NMR: In cases where the protein itself is labeled with a fluorinated amino acid, the binding of an unlabeled ligand like galactose can be monitored by observing the changes in the 19F signals of the protein. While not directly using fluorinated galactose, these studies establish the principle of using 19F NMR to map ligand binding sites and allosteric conformational changes. nih.gov

The utility of 19F NMR in studying carbohydrate-binding proteins, such as lectins, has been well-established, demonstrating the potential for this compound to be a valuable tool in this area. nih.govopenlabnotebooks.orgresearchgate.net

Deuterium (B1214612) Isotope Effects in Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating enzymatic reaction mechanisms by providing information about the transition state of a reaction. libretexts.org A primary deuterium KIE is observed when a carbon-hydrogen bond is broken in the rate-determining step of a reaction, and the hydrogen is replaced by a deuterium atom. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of the C-H and C-D bonds, which can result in a slower reaction rate for the deuterated substrate. libretexts.org

While there are no specific studies reporting the use of deuterium isotope effects in conjunction with this compound, this approach holds significant potential for mechanistic investigations of enzymes that process this compound. For example, if the mechanism of an enzyme acting on this compound involves the abstraction of a proton, replacing that proton with deuterium would be expected to result in a KIE. The magnitude of this effect could provide insights into the geometry of the transition state and the degree to which the C-H bond is broken. nih.gov This technique could be particularly informative for studying glycosyltransferases and glycosidases that recognize and act upon galactose and its derivatives. nih.govcolorado.edu

Analysis of Carbohydrate Metabolism Pathways

Fluorinated sugars can act as powerful tools to probe and perturb metabolic pathways. By virtue of their structural similarity to their natural counterparts, they can be taken up by cells and enter metabolic pathways, but the presence of the fluorine atom often leads to the inhibition of specific enzymes.

The metabolism of galactose primarily occurs through the Leloir pathway. This compound, once inside the cell and potentially converted to other fluorinated galactose derivatives, can be used to study this pathway. For instance, fluorinated galactose derivatives have been shown to inhibit key enzymes in this pathway. This inhibition can lead to the accumulation of specific metabolic intermediates, providing a snapshot of the metabolic state of the cell and helping to identify regulatory points within the pathway. The ability to perturb the pathway in a controlled manner allows for a detailed analysis of the consequences of specific enzyme inhibition on cellular function.

Tracer Applications in Metabolic Flux Studies (e.g., with 18F isotopes)

The use of positron emission tomography (PET) imaging with radiolabeled tracers has revolutionized the non-invasive study of metabolic pathways in vivo. The radioisotope fluorine-18 (B77423) (18F) is particularly well-suited for this purpose due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov While direct studies utilizing 18F-labeled this compound for metabolic flux analysis are not extensively documented in the reviewed literature, the principles established by other 18F-labeled metabolic tracers provide a strong rationale for its potential application.

PET tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and 18F-fluorothymidine ([18F]FLT) are used to image amino acid transport and cellular proliferation, respectively. wikipedia.orgwikipedia.org These tracers are transported into cells and participate in the initial steps of a metabolic pathway, their accumulation providing a quantitative measure of pathway activity. For instance, [18F]FET is transported by amino acid transporters upregulated in tumor cells, allowing for the visualization of these tumors. wikipedia.org

Following this logic, 18F-5-fluoro-alpha-D-galactosyl fluoride could serve as a valuable tracer for the galactose metabolism pathway. Upon introduction, it would be recognized by glucose and galactose transporters and taken up by cells. Its subsequent metabolism would be handled by the enzymes of the Leloir pathway, which is responsible for converting galactose to glucose-1-phosphate. By tracking the distribution and accumulation of the 18F label, researchers could quantify the rate of galactose uptake and metabolism in various tissues, providing insights into both normal physiology and disease states characterized by altered galactose metabolism. The metabolic stability of the C-F bond is a critical factor, as premature defluorination can lead to non-specific accumulation of [18F]fluoride in bone, obscuring the desired metabolic signal. nih.gov

Potential 18F-Labeled Metabolic Tracer Target Pathway Imaging Application
18F-5-Fluoro-alpha-D-galactosyl fluorideGalactose Metabolism (Leloir Pathway)Quantifying galactose uptake and flux
O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)Amino Acid TransportBrain tumor diagnosis and monitoring
18F-Fluorothymidine ([18F]FLT)DNA Synthesis (via Thymidine Kinase)Imaging tumor proliferation
18F-Fluoropivalate (18F-FPIA)Short-Chain Fatty Acid MetabolismStudying fatty acid uptake and utilization

Biochemical Pathway Perturbation Studies

This compound has been effectively used as a mechanism-based inhibitor to perturb the function of specific enzymes within a biochemical pathway. A notable example is its application in the study of α-galactosidases, which are retaining glycosidases. These enzymes cleave terminal alpha-galactosyl residues from glycoproteins and glycolipids.

In a study involving the α-galactosidase from green coffee bean, 5-fluoro-alpha-D-galactopyranosyl fluoride was synthesized and shown to act as a potent inhibitor. nih.gov The compound functions as a slow substrate, meaning the enzyme processes it much more slowly than its natural substrate. This leads to the accumulation of a covalent glycosyl-enzyme intermediate, effectively trapping the enzyme in an inactive state. nih.gov This perturbation of the enzyme's catalytic cycle allows for detailed mechanistic studies that would otherwise be impossible. The stability of this trapped intermediate is a direct result of the electronic effects of the fluorine atom.

By trapping the enzyme with this compound, researchers were able to identify the specific catalytic nucleophile of the enzyme. nih.gov Proteolytic digestion of the trapped enzyme-inhibitor complex, followed by mass spectrometry analysis, led to the identification of a labeled peptide. Sequencing of this peptide revealed that Aspartate-145 is the active site nucleophile responsible for catalysis. nih.gov This demonstrates the power of this fluorinated sugar to perturb a specific step in a biochemical pathway to gain fundamental insights into enzyme function.

Development of Glycomimetic Tools for Biochemical Research

The ability of this compound to act as a mechanism-based inhibitor makes it a valuable glycomimetic tool for biochemical research. Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to probe or inhibit the function of carbohydrate-processing enzymes.

The research on the green coffee bean α-galactosidase is a prime example of this compound being used as such a tool. nih.gov Its ability to form a stable glycosyl-enzyme intermediate provides a snapshot of a key step in the catalytic mechanism of retaining glycosidases. This allows for:

Identification of Catalytic Residues: As mentioned, the stability of the trapped intermediate was instrumental in identifying the catalytic nucleophile, Aspartate-145. nih.gov

Structural Studies: The trapped intermediate can be subjected to X-ray crystallography, providing a high-resolution structure of the enzyme's active site with a substrate analogue bound. This offers crucial information about the interactions between the enzyme and its substrate.

Kinetic Analysis: The compound's interaction with the enzyme can be characterized kinetically, revealing important parameters about the enzyme's affinity for the inhibitor and the rates of the catalytic steps. For the green coffee bean α-galactosidase, 5-fluoro-alpha-D-galactopyranosyl fluoride was found to be a tight-binding competitive inhibitor with a Ki of 600 nM. nih.gov

The development and use of such fluorinated sugars as glycomimetic tools are not limited to α-galactosidases. The general principle of using 2-deoxy-2-fluoroglycosyl fluorides to trap covalent glycosyl-enzyme intermediates has been applied to a wide range of glycosidases, demonstrating the broad utility of this approach in studying carbohydrate biochemistry. nih.gov

Glycomimetic Tool Target Enzyme Class Research Application Key Finding Example
This compoundα-GalactosidasesMechanism-based inhibition, active site labelingIdentification of Asp-145 as the catalytic nucleophile in green coffee bean α-galactosidase. nih.gov
2-Deoxy-2-fluoro-D-glycosyl fluoridesVarious GlycosidasesGeneral mechanism-based inactivationTrapping of covalent glycosyl-enzyme intermediates. nih.gov

Studies on Glycosidic Bond Stability in Nucleic Acids Using Fluorinated Nucleosides as Analogues

The stability of the N-glycosidic bond, which links the nucleobase to the sugar moiety, is crucial for the integrity of nucleic acids. The introduction of fluorine into the sugar ring of nucleosides can significantly alter the stability of this bond. While studies specifically using a 5-fluoro-galactosyl moiety in nucleoside analogues are not prevalent in the reviewed literature, the principles derived from studies on other fluorinated nucleosides are directly applicable.

Research on 2'-fluoro-substituted purine (B94841) nucleosides has shown that the presence of a fluorine atom at the 2'-position increases the stability of the N-glycosidic bond compared to their canonical DNA (2'-deoxy) and RNA (2'-ribo) counterparts. nih.gov This increased stability is attributed to the high electronegativity of the fluorine atom, which withdraws electron density from the sugar ring and strengthens the C-N bond. The stability of the glycosidic bond was found to increase with the electronegativity of the 2'-substituent in the order H < OH < F. nih.gov

These findings suggest that incorporating a 5-fluoro-galactosyl moiety into a nucleoside structure would likely have a profound effect on the glycosidic bond stability. The fluorine at the 5-position of the galactose ring would exert a strong inductive effect, influencing the electronic properties of the entire sugar and, consequently, the strength of the glycosidic linkage. This makes 5-fluoro-galactosyl nucleoside analogues potentially valuable tools for studying the chemical and enzymatic stability of nucleic acids and for the development of nuclease-resistant therapeutic oligonucleotides.

Nucleoside Analogue Modification Effect on Glycosidic Bond Stability
2'-fluoro-2'-deoxyadenosineFluorine at 2'-positionIncreased stability vs. deoxyadenosine
2'-fluoro-2'-deoxyguanosineFluorine at 2'-positionIncreased stability vs. deoxyguanosine
Hypothetical 5-fluoro-galactosyl nucleosideFluorine at 5-position of galactosePredicted to have altered stability

Structural Insights and Conformational Analysis of 5 Fluoro Alpha D Galactosyl Fluoride

Impact of C-5 Fluorination on Pyranose Ring Conformation

Like most hexoses, galactose in solution exists as an equilibrium mixture of different forms, primarily the six-membered pyranose and five-membered furanose rings, each of which can exist as α and β anomers. masterorganicchemistry.com This dynamic equilibrium is known as ring-chain tautomerism. masterorganicchemistry.com For D-galactose, the pyranose form is heavily favored. The introduction of a fluorine atom at C-5 does not fundamentally alter this equilibrium. Studies on other fluorinated sugars using techniques such as 19F NMR 2D-EXSY (Exchange Spectroscopy) have shown that while the electronic environment is changed, the fundamental conformational preferences of the ring are largely maintained. researchgate.net The equilibrium for 5-Fluoro-alpha-D-galactosyl fluoride (B91410) in solution will still predominantly favor the pyranose ring structure.

The D-galactose ring typically adopts a ⁴C₁ chair conformation. Despite the presence of the highly electronegative fluorine atom at C-5, this preference is generally retained in 5-fluoro-D-galactose derivatives. researchgate.net The structural influence of the C-5 fluorine is primarily governed by stereoelectronic effects, such as the gauche effect. This effect describes a preference for a gauche conformation when two vicinal electronegative substituents are present. In the context of 5-Fluoro-alpha-D-galactosyl fluoride, this can influence the rotational preference around the C5-C6 bond. However, the rigidity of the pyranose ring means the dominant effect is the inductive withdrawal of electron density by the C-5 fluorine, which influences the reactivity at the anomeric center more than it distorts the ground-state ring conformation. nih.gov

Role of the Anomeric Fluoride in Conformational Stability and Reactivity

The anomeric fluoride at the C-1 position plays a dual role. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the glycosyl fluoride molecule. academie-sciences.fr This stability allows these compounds to be used as effective glycosyl donors in enzymatic and chemical glycosylation. researchgate.net

However, this stability is coupled with tailored reactivity. In the context of glycosidase enzymes, this compound acts as a mechanism-based inhibitor. nih.govnih.gov It is recognized by the enzyme and behaves as a very slow substrate. nih.gov The anomeric fluoride is a good leaving group when protonated by an enzymatic acid catalyst, allowing the formation of a covalent glycosyl-enzyme intermediate. The C-5 fluorine substituent further slows down this process, primarily by destabilizing the oxocarbenium ion-like transition state through electron withdrawal, thereby "trapping" the enzyme. nih.govnih.gov Studies on the related 5-fluoroxylosyl fluorides showed that C-5 fluorination had a minimal effect on spontaneous hydrolysis rates but was crucial for enzymatic interactions. nih.gov

Spectroscopic Characterization Techniques for Conformational Analysis

A combination of spectroscopic techniques is essential for unambiguously determining the structure and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

¹⁹F NMR: 19F NMR is particularly valuable due to its high sensitivity to the local electronic environment and a wide range of chemical shifts. nih.gov For this compound, two distinct signals are expected—one for the anomeric fluorine and one for the C-5 fluorine. The precise chemical shifts and the coupling constants between fluorine and adjacent protons (JHF) and between the two fluorine atoms themselves (JFF) provide detailed conformational information. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Key Coupling Constants (J) (Hz) Information Gained
¹H 3.5 - 5.8 ³J(H1,H2) ≈ 4 (α-anomer) Anomeric configuration, ring conformation
¹³C 60 - 110 ¹J(C1,F1) ≈ 220-240 C-F bond presence, anomeric configuration
²J(C5,F5) ≈ 20-30
¹⁹F -140 to -150 (F1) ¹J(F1,C1) ≈ 220-240 Conformation, electronic environment

Note: Data are representative and can vary based on solvent and specific protecting groups.

X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's structure in the solid state. mdpi.com By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. weizmann.ac.ilresearchgate.net For this compound (or its per-O-acetylated derivative, which is often more amenable to crystallization), an X-ray structure would unambiguously confirm the ¹C₄ chair conformation of the pyranose ring and the absolute stereochemistry at each chiral center. nih.gov It provides the ultimate benchmark for validating the conformational models derived from solution-state NMR studies. researchgate.net

Table 2: Hypothetical Crystallographic Data for a 5-Fluoro-galactosyl Fluoride Derivative

Parameter Value Description
Crystal System Orthorhombic The shape of the unit cell
Space Group P2₁2₁2₁ The symmetry elements within the crystal
Unit Cell (a, b, c) 9.5 Å, 13.2 Å, 15.8 Å Dimensions of the repeating unit
C1-F1 Bond Length ~1.39 Å Length of the anomeric C-F bond
C5-F5 Bond Length ~1.41 Å Length of the C5-F bond

| H1-C1-C2-H2 Torsion Angle | ~-55° | Confirms the gauche relationship, consistent with a chair conformation |

Computational Chemistry Approaches for Conformation and Interaction Prediction

Computational chemistry serves as a powerful tool to complement experimental data in understanding the three-dimensional structure of this compound and its interactions with biological targets. A variety of computational methods are employed to predict the molecule's preferred conformations and to model its binding within the active sites of enzymes such as α-galactosidase. These theoretical approaches provide valuable insights into the electronic and steric effects of fluorination on the sugar ring, which are crucial for its function as a mechanistic probe.

Detailed computational investigations into the conformational preferences of this compound are informed by studies on analogous fluorinated pyranosyl systems. For instance, computational analysis of 5-fluoroxylosyl fluorides, which also feature a fluorine atom at the C-5 position, has been conducted to understand the influence of this substitution on the pyranose ring conformation and reactivity. These studies often utilize a combination of quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), and molecular mechanics (MM) methods.

DFT calculations are particularly useful for elucidating the electronic structure and energetic properties of different conformers. These calculations can predict the relative stabilities of various chair and boat conformations of the pyranose ring, taking into account the stereoelectronic effects introduced by the fluorine atoms. For this compound, computational models would likely predict the dominance of the chair conformation (4C1) as is typical for galactose derivatives. However, the precise impact of the C-5 fluorine on ring puckering and the orientation of substituent groups would be a key focus of such computational studies.

To predict how this compound interacts with its target enzymes, molecular docking and molecular dynamics (MD) simulations are the primary tools. Molecular docking algorithms can predict the most likely binding pose of the inhibitor within the enzyme's active site. These predictions are guided by scoring functions that estimate the binding affinity based on factors like electrostatic interactions and shape complementarity.

Following docking, MD simulations can provide a dynamic view of the enzyme-inhibitor complex over time. These simulations model the movements of all atoms in the system, offering a more realistic representation of the interactions in a solvated environment. For this compound, MD simulations would be instrumental in analyzing the stability of the docked pose and identifying key interactions, such as hydrogen bonds between the sugar's hydroxyl groups and the amino acid residues of the enzyme.

A crucial application of computational chemistry in the study of this compound is in understanding its mechanism of action as an inhibitor. This compound has been used to trap the glycosyl-enzyme intermediate of green coffee bean α-galactosidase, a retaining glycosidase. nih.gov This process involves the formation of a covalent bond between the anomeric carbon of the sugar and a nucleophilic residue in the enzyme's active site. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are ideally suited to study such enzymatic reactions. In a QM/MM simulation, the reacting parts of the system (the substrate and the key active site residues) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This approach allows for the detailed investigation of the reaction pathway, including the transition states and intermediates, providing insights that are difficult to obtain through experimental means alone. Through such computational studies, the role of the C-5 fluorine in stabilizing or destabilizing the reaction intermediates can be systematically explored.

The table below summarizes the key computational methods and their applications in studying this compound.

Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT)Analysis of molecular geometry and electronic structure. Calculation of the relative energies of different ring conformations.Determination of the most stable conformer (e.g., 4C1 chair). Understanding of electronic effects of fluorination.
Molecular DockingPrediction of the binding orientation of the compound within the enzyme active site.Identification of the most probable binding pose and initial estimation of binding affinity.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the enzyme-inhibitor complex in a solvated environment. Assessment of binding stability.Characterization of key intermolecular interactions (e.g., hydrogen bonds) and their persistence over time.
QM/MM Hybrid MethodsInvestigation of the enzymatic reaction mechanism, including the formation of the covalent glycosyl-enzyme intermediate.Elucidation of the reaction pathway, transition state structures, and activation energies.

Research on analogous 5-fluoro-substituted glycosyl fluorides has shown that the substitution at C-5 has minimal impact on the intrinsic reactivity at the anomeric center when compared to substitutions at other positions, such as C-2. Instead, the differences in their behavior as enzyme inhibitors are thought to arise more from subtle steric effects and alterations in hydrogen-bonding patterns within the active site. Computational studies are essential in dissecting these nuanced interactions and providing a molecular-level explanation for the observed inhibitory activity.

Advancements and Future Research Directions

Design of Novel 5-Fluoro-alpha-D-galactosyl Fluoride (B91410) Derivatives

The strategic placement of fluorine in 5-Fluoro-alpha-D-galactosyl fluoride is key to its function as a mechanism-based inhibitor. Future research is focused on designing novel derivatives to enhance its potency, selectivity, and utility. The introduction of additional fluorine atoms or other functional groups to the galactopyranose ring is an attractive strategy for modulating properties such as protein affinity, metabolic stability, and lipophilicity. nih.govbeilstein-journals.org Synthetic strategies often involve nucleophilic deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups at specific positions with fluorine, often with an inversion of configuration. nih.govbeilstein-journals.org

Research into the synthesis of multiply fluorinated analogs of related sugars, such as N-acetyl-D-glucosamine and N-acetyl-D-galactosamine, provides a roadmap for creating a diverse library of 5-fluoro-galactosyl fluoride derivatives. nih.govbeilstein-journals.orgbeilstein-archives.org By systematically modifying other positions (C2, C3, C4, C6), researchers can probe how these changes affect interactions within an enzyme's active site. For instance, creating derivatives with altered stereochemistry or hydrophobicity could lead to inhibitors with tailored specificity for different glycosidase family members.

Exploration of New Enzyme Targets and Biological Systems

This compound was effectively used to trap a glycosyl-enzyme intermediate in α-galactosidase from green coffee bean, leading to the identification of its catalytic nucleophile. nih.gov A significant future direction is to expand the application of this inhibitor and its derivatives to a wider range of enzyme targets. The fundamental mechanism—destabilization of the oxocarbenium ion-like transition state and formation of a relatively stable covalent 5-fluoro-glycosyl-enzyme intermediate—is applicable to other retaining glycosidases. nih.gov

Analogous inhibitors, such as 5-fluoro-β-L-gulosyl fluoride and 5-fluoro-α-D-mannosyl fluoride, have been successfully used to label the active sites of α-mannosidases. nih.govresearchgate.net This suggests that 5-fluoro-galactosyl fluoride could be a valuable tool for studying other galactosidases, including those from pathogenic bacteria, fungi, or viruses, as well as those implicated in human genetic diseases. nih.gov Exploring its effects in diverse biological systems, such as in models of fluorosis injury or parasitic infections where glycosylation is crucial, represents a promising area of investigation. mdpi.com

Integration with High-Throughput Screening Methodologies for Mechanistic Studies

Modern drug discovery and mechanistic enzymology increasingly rely on high-throughput screening (HTS) methods. Integrating this compound into HTS workflows offers a powerful approach for identifying and characterizing glycosidase inhibitors. Affinity-based screening, coupled with mass spectrometry, is one such high-efficiency method. nih.gov In this context, an active glycosidase could be immobilized and used as "bait" to screen compound libraries for molecules that prevent its covalent labeling by this compound.

Furthermore, online screening methods using techniques like high-performance liquid chromatography (HPLC) can be adapted to monitor the inhibition of enzymatic reactions in real-time. nih.gov The unique covalent mechanism of this compound makes it an excellent reference compound for developing and validating new HTS assays aimed at discovering novel glycosidase inhibitors from complex sources like natural product extracts. nih.gov

Application in Chemoenzymatic Synthesis of Complex Glycans for Research Purposes

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex carbohydrates that are difficult to produce by either method alone. nih.govrsc.org Fluorinated carbohydrates can serve as either donor or acceptor substrates for various enzymes, including glycosyltransferases and glycosidases. rsc.orgreading.ac.uk While the activity of enzymes toward fluorinated sugars is often lower than toward their natural counterparts, it is frequently sufficient for practical synthesis. rsc.orgreading.ac.uk

A particularly exciting application lies in the use of "glycosynthases"—mutant glycosidases that can catalyze the formation of glycosidic bonds but cannot hydrolyze them. Because this compound acts as a substrate for retaining glycosidases, it can serve as an activated donor for a corresponding glycosynthase. By providing a suitable acceptor molecule, this system can be used to synthesize novel, selectively fluorinated oligosaccharides and glycoconjugates for research purposes. rsc.orgnih.gov

Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding

Gaining a detailed, atomic-level understanding of how this compound interacts with enzymes is crucial. Advanced analytical techniques are central to this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the ¹⁹F nucleus provides a powerful and sensitive probe for NMR studies. nih.govnih.gov ¹⁹F NMR is highly sensitive to the local chemical environment, allowing researchers to monitor the binding of the inhibitor and the formation of the covalent glycosyl-enzyme intermediate directly. nih.govnih.govnih.gov Comparing the ¹⁹F chemical shifts of the free inhibitor versus the enzyme-bound state can provide unique insights into the active site. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in detecting the intact covalent complex between the enzyme and the 5-fluoro-galactosyl moiety. nih.gov Following enzymatic digestion of this trapped complex, tandem MS (MS/MS) can be used to sequence the modified peptide, thereby precisely identifying the catalytic nucleophile. nih.govnih.gov

X-ray Crystallography: To obtain the most detailed structural information, X-ray crystallography can be used to solve the three-dimensional structure of the enzyme with the 5-fluoro-galactosyl moiety covalently bound in the active site. nih.gov Such structures provide invaluable snapshots of the catalytic mechanism, revealing the specific protein-carbohydrate interactions that stabilize the intermediate.

Theoretical and Computational Modeling of Fluorinated Carbohydrate-Enzyme Interactions

Computational methods are indispensable for complementing experimental data and providing predictive insights into enzyme-inhibitor interactions.

Molecular Docking: This technique can be used to predict the initial binding pose of this compound within the active site of a target glycosidase, helping to rationalize its specificity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of the enzyme-inhibitor complex over time. nih.gov These simulations can reveal how the inhibitor induces conformational changes in the enzyme, assess the stability of the non-covalent and covalent complexes, and calculate binding free energies, which can be compared with experimental data. researchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of the chemical bond-forming and bond-breaking steps, hybrid QM/MM methods are employed. These approaches treat the reactive core (the inhibitor and key active site residues) with high-level quantum mechanics while the rest of the protein is modeled with classical molecular mechanics. This allows for the simulation of the entire enzymatic reaction pathway, providing deep mechanistic insights.

By combining these advanced research strategies, the scientific community can continue to unlock the full potential of this compound as a sophisticated chemical tool for exploring the complex world of carbohydrate biochemistry.

Q & A

Q. What are the primary research applications of 5-Fluoro-alpha-D-galactosyl fluoride in enzymology?

This compound is primarily used as a substrate analog to study α-galactosidase mechanisms. It acts as a mechanism-based inhibitor, enabling researchers to trap covalent intermediates and identify catalytic nucleophiles (e.g., aspartate residues) via techniques like mass spectrometry or X-ray crystallography. For example, it confirmed Asp-130 as the catalytic nucleophile in Phanerochaete chrysosporium α-galactosidase .

Q. How is this compound synthesized for experimental use?

Synthesis involves fluorination of galactose derivatives using protective group chemistry to introduce fluorine at the C5 position, followed by anomeric fluoride substitution. Ly et al. (2000) emphasized HPLC purification to ensure enantiomeric purity, critical for maintaining enzymatic specificity .

Q. Which analytical techniques validate the interaction of this compound with α-galactosidases?

Fluorine-19 NMR spectroscopy is commonly used due to its sensitivity to environmental changes around the fluorine atom. Mass spectrometry detects covalent enzyme-inhibitor adducts, providing direct evidence of catalytic nucleophile engagement .

Advanced Research Questions

Q. How can structural data from enzyme-inhibitor complexes resolve mechanistic contradictions in GH27 family studies?

X-ray crystallography of this compound-bound enzymes reveals precise positioning of the fluorine atom, stabilizing oxocarbenium ion-like transition states. This clarifies debates on substrate-assisted vs. nucleophilic mechanisms. For instance, studies on green coffee bean α-galactosidase demonstrated fluorine’s electronegativity stabilizes transition states, resolving ambiguities in catalytic pathways .

Q. What experimental design considerations mitigate discrepancies in kinetic parameters across homologous α-galactosidases?

Pre-steady-state kinetic assays with stopped-flow techniques capture transient intermediates. Contradictions in inhibition constants (e.g., Aspergillus niger vs. human enzymes) often stem from active site variations. Standardizing pH, temperature, and enzyme sources reduces variability, while mutagenesis identifies steric clashes impacting inhibitor binding .

Q. How do computational methods enhance the use of this compound in enzyme engineering?

Molecular dynamics simulations predict how fluorine’s electronegativity influences transition-state stabilization. Comparative modeling of GH27 homologs guides rational design of analogs with broad-spectrum inhibition, addressing limitations in species-specific efficacy .

Methodological Challenges and Solutions

Q. What strategies optimize the stability of this compound in aqueous assays?

The compound’s hydrolytic sensitivity requires storage in anhydrous solvents (e.g., DMSO) at -80°C. Buffering reactions at pH 4.5–5.5 (mimicking enzyme active sites) minimizes premature hydrolysis during kinetic studies .

Q. How do researchers address conflicting reports on catalytic residue identification using this inhibitor?

Combining site-directed mutagenesis with kinetic profiling validates nucleophile candidates. For example, replacing Asp-130 in Phanerochaete chrysosporium α-galactosidase with alanine abolished inhibition, confirming its role as the nucleophile .

Data Contradiction Analysis

Q. Why do inhibition constants (Ki) for this compound vary across studies?

Variations arise from differences in enzyme purity, assay conditions (e.g., ionic strength), and homolog selection. Meta-analyses comparing structurally resolved enzymes (e.g., GH27 vs. GH36 families) highlight active site topology as a key determinant of Ki variability .

Q. How can researchers reconcile conflicting mechanistic models using this compound?

Integrating time-resolved crystallography with quantum mechanical/molecular mechanical (QM/MM) simulations clarifies transition-state stabilization. For instance, fluorine’s electronegativity was shown to perturb charge distribution, supporting a dissociative rather than associative mechanism in some α-galactosidases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.